cystatin alpha
Description
Properties
CAS No. |
107935-53-5 |
|---|---|
Molecular Formula |
C19H31NOSn |
Synonyms |
cystatin alpha |
Origin of Product |
United States |
Overview of Research on Cystatin Alpha
Historical Perspectives and Foundational Discoveries of Cystatin Alpha
The journey to understanding this compound began with the broader discovery of the cystatin superfamily. These proteins were initially identified as inhibitors of cysteine proteases. Specifically, the proteins now classified as Type 1 cystatins, which include this compound (also known as stefin A), were among the first to be isolated and characterized. archivesofmedicalscience.comresearchgate.net These foundational studies, primarily conducted on animal tissues, revealed a class of low-molecular-weight proteins that effectively controlled the activity of papain-like cysteine proteases. researchgate.net Rat cystatin-α, considered an ortholog of human cystatin A, was a key subject in this early research, helping to establish the fundamental properties of this protein group. taylorandfrancis.com
Current Paradigms and Emerging Frontiers in this compound Research
Current research continues to unravel the multifaceted roles of cystatins, moving beyond their classical function as simple protease inhibitors. While the primary role of this compound remains the regulation of cysteine proteases like cathepsins, emerging evidence suggests its involvement in a broader range of physiological and pathological processes. researchgate.net
Emerging areas of investigation include:
Immunomodulation: Cystatins are now recognized for their ability to modulate immune responses. researchgate.netnih.gov They can influence cytokine production and antigen presentation, highlighting a more complex role in the immune system than previously understood. nih.gov
Cancer Biology: The expression levels of cystatins have been linked to various cancers. Research is exploring how cystatins, potentially including this compound, may either promote or suppress tumor growth, invasion, and metastasis. researchgate.net
Neurological Disorders: While much of the research in this area focuses on Cystatin C, the broader implications of cystatin function in neurodegenerative diseases like Alzheimer's are a significant frontier. wikipedia.org
The development of new research tools and "omics" technologies is enabling a more global and systems-level understanding of the cystatin superfamily's function. researchgate.net
Methodological Approaches Employed in Initial Characterizations
The initial characterization of this compound and other cystatins relied on a combination of biochemical and biophysical techniques.
Key methodologies included:
Protein Purification: Techniques such as affinity chromatography were crucial for isolating cystatins from complex biological samples like chicken egg white. researchgate.net Carboxymethylpapain-Sepharose was a specific affinity matrix used in the purification of cystatin. researchgate.net
Enzyme Inhibition Assays: To confirm their function, purified cystatins were tested for their ability to inhibit the activity of known cysteine proteases, such as papain and various cathepsins. These assays demonstrated the tight-binding and reversible inhibitory nature of cystatins. researchgate.net
Amino Acid Sequencing: Determining the primary amino acid sequence was a fundamental step in understanding the structure and classification of these proteins. portlandpress.com
Structural Analysis: Techniques like circular dichroism (CD) spectrometry and computer-based structural prediction were used to gain insights into the secondary structure of cystatins, revealing a characteristic fold composed of an alpha-helix and anti-parallel beta-sheets. portlandpress.complos.org
Immunoassays: The development of antibodies against cystatins enabled their detection and quantification in various tissues and body fluids using methods like immunodiffusion. researchgate.net
Table 2: Key Methodologies in Early Cystatin Research
| Methodology | Purpose | Key Findings for this compound (and Type 1 Cystatins) |
|---|---|---|
| Affinity Chromatography | Purification of the protein | Successful isolation from biological sources. |
| Enzyme Inhibition Assays | Functional characterization | Confirmed as a tight-binding, reversible inhibitor of cysteine proteases. |
| Amino Acid Sequencing | Determination of primary structure | Revealed a polypeptide chain of ~100 residues. archivesofmedicalscience.comresearchgate.net |
| Circular Dichroism | Analysis of secondary structure | Indicated a structure with alpha-helical and beta-sheet content. portlandpress.com |
Molecular and Biochemical Elucidation of Cystatin Alpha
Gene Organization and Transcriptional Regulation of Cystatin Alpha
The expression of this compound is a tightly regulated process, controlled at the transcriptional level by a complex interplay of genomic elements and transcription factors. Understanding the organization of the this compound gene and the mechanisms governing its transcription is crucial for elucidating its diverse biological roles.
Genomic Loci and Structural Features of the this compound Gene
The human cystatin A gene (CSTA) is located on chromosome 3q21.1. atlasgeneticsoncology.orgwikipedia.org Structurally, the gene consists of three exons and two introns. atlasgeneticsoncology.orgresearchgate.netnih.gov The coding sequences are distributed across these exons, with the first, second, and third exons being 66, 102, and 126 base pairs in length, respectively. researchgate.netnih.gov The introns are significantly larger, with the first intron spanning approximately 14 kilobase pairs and the second intron around 3.6 to 4 kilobase pairs. atlasgeneticsoncology.orgresearchgate.netnih.gov The transcription initiation site has been mapped to a location 55 base pairs upstream from the first translation initiation site. researchgate.netnih.gov
Identification and Characterization of Promoter Elements
The 5'-flanking region of the human cystatin A gene contains crucial promoter elements that govern its transcriptional activity. Analysis of this region has identified several regulatory sites, including TPA responsive elements (TREs) and an AP-2 site. researchgate.netnih.gov Specifically, three TPA responsive elements, designated TRE-1, TRE-2, and TRE-3, have been identified. researchgate.netnih.gov Deletion analyses have demonstrated that the TRE-2 site, located between -272 and -278 base pairs upstream of the transcription start site, is particularly critical for the regulation of the gene by 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent protein kinase C activator. researchgate.netnih.gov The 5'-flanking region, spanning from +77 to -2595, has been shown to confer promoter activity in transient transfection assays using SV40-transformed human keratinocytes. researchgate.netnih.gov
Transcriptional Factor Networks Modulating this compound Expression
The transcriptional regulation of this compound involves a network of transcription factors that interact with the identified promoter elements. These factors play key roles in modulating the expression levels of the gene in response to various stimuli and during cellular differentiation.
The transcriptional activator protein-2 (AP-2) family of transcription factors has been implicated in the regulation of keratinocyte gene expression, including that of this compound. atlasgeneticsoncology.orgnih.gov At least three isoforms of AP-2 (AP-2 alpha, beta, and gamma) have been described, and all three have shown the ability to increase cystatin A expression at both mRNA and protein levels when their expression vectors are transfected into cultured normal human keratinocytes. nih.gov Among these isoforms, AP-2 gamma has been identified as the most potent inducer of cystatin A expression. nih.gov A specific AP-2-like binding site has been identified in the 5'-flanking region of the cystatin A gene, located between -75 and -84 base pairs. nih.gov Deletion of this site leads to a decrease in promoter activity, and co-transfection with AP-2 expression vectors does not recover this reduced activity, indicating the importance of this site for AP-2-mediated regulation. nih.gov Gel mobility shift assays have further confirmed that AP-2 gamma protein specifically binds to oligonucleotides containing this AP-2-like binding site. nih.gov
TPA responsive elements (TREs) in the this compound promoter are binding sites for components of the Activator Protein 1 (AP-1) complex, which is typically formed by dimers of proteins belonging to the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families. wikipedia.org Gel shift analyses have demonstrated that c-Jun, JunD, and c-Fos are capable of binding to the TRE-2 region of the cystatin A gene promoter. researchgate.netnih.gov Co-transfection experiments using expression vectors for these transcription factors have shown that the activity of a reporter construct driven by the cystatin A promoter region is elevated by the co-expression of c-Jun and c-Fos or JunD and c-Fos. researchgate.netnih.gov These findings indicate that AP-1 components, specifically those involving c-Jun, JunD, and c-Fos, play a role in mediating the enhanced expression of the cystatin A gene in response to stimuli that activate the protein kinase C pathway, such as TPA. researchgate.netnih.gov
While research has primarily focused on AP-2 and AP-1 family members, other transcription factors have been suggested to influence the expression of cystatins, including this compound or related family members. For instance, CCAAT/enhancer-binding protein alpha (C/EBP alpha) has been shown to control the expression of cystatin F (CST7), another type 2 cystatin, during the differentiation of monocytes to macrophages. atlasgeneticsoncology.orgcusabio.comnih.govnih.gov The promoter region of the cystatin F gene contains a binding site for C/EBP alpha, and this binding decreases significantly upon cell differentiation. nih.gov
Interferon regulatory factor 8 (IRF-8), a transcription factor critical for myeloid cell development and immune responses, has been shown to be essential for the expression of cystatin C (CstC), a type 2 cystatin, in primary dendritic cells. aai.orgnih.govresearchgate.netplos.org IRF-8 binds to the promoter region of the CST3 gene (encoding cystatin C), and its downregulation leads to decreased cystatin C synthesis. aai.org While these findings specifically relate to cystatin F and cystatin C, they suggest the potential for other transcription factors, including members of the C/EBP and IRF families, to be involved in the complex transcriptional regulation of different cystatin family members, potentially including this compound, although direct evidence for C/EBP alpha or IRF-8 regulation of CSTA was not found in the provided search results.
Role of TPA Responsive Elements and Associated Factors (e.g., c-Jun, JunD, c-Fos)
Protein Biosynthesis and Post-Translational Processing of this compound
The biosynthesis of this compound follows the general pathway for intracellular proteins. It is synthesized on polysomes as a polypeptide chain. Unlike secreted cystatins (Type 2 and 3), this compound is primarily localized in the cytoplasm and does not enter the secretory pathway to a significant extent.
Translational Control Mechanisms
While detailed information specifically on the translational control mechanisms of this compound is limited in the provided search results, general principles of protein biosynthesis apply. Translational control can involve various mechanisms, including the regulation of mRNA binding to ribosomes, the rate of peptide chain elongation, and the availability of tRNAs and initiation factors. The biosynthesis of cysteine proteases, the targets of cystatins, is known to be controlled at multiple levels, including post-transcriptional control like translational suppression, suggesting potential regulatory interplay between cystatins and their target enzymes at the translational level. mdpi.comjcancer.org
Proteolytic Cleavage and Maturation Pathways
This compound is synthesized as a mature protein and generally does not undergo extensive proteolytic processing for activation, unlike some other cystatin family members like cystatin F, which is synthesized as an inactive dimer requiring proteolytic cleavage for activation. nih.govembopress.org However, limited proteolysis can occur as part of protein degradation pathways. Intracellular proteins, after synthesis, undergo processing and modification before their eventual degradation via pathways like the proteasome. nih.govnih.gov this compound can be incorporated into structures like the cornified envelope in the skin through conjugation mediated by transglutaminase. nih.govnih.govnih.gov
Post-Translational Modification Spectrum of this compound
This compound undergoes several post-translational modifications that can influence its localization and activity. These modifications contribute to the regulation of its function as a cysteine protease inhibitor.
Phosphorylation is a key post-translational modification that affects this compound. This compound is phosphorylated at a threonine residue near its C-terminus, specifically at the 92nd threonine residue. nih.govnih.gov This phosphorylation is catalyzed by Protein Kinase C (PKC). nih.govnih.govnih.gov Studies have shown that PKC preparations can incorporate 32P into recombinant this compound in the presence of co-factors like phosphatidyl serine and Ca2+ ions. nih.gov The incorporation of phosphate (B84403) is inhibited by specific PKC inhibitors like H-7 and sphingosine, further confirming the role of PKC in this process. nih.govnih.govnih.gov Phosphorylation of this compound by PKC plays a significant role in its targeting to specific cellular locations, such as keratohyalin granules in the epidermis. nih.govnih.gov Phosphorylated this compound has also been shown to exhibit strong inhibition towards cathepsin L, while its inhibitory activity against cathepsin B and H is less pronounced. nih.gov
Here is a summary of phosphorylation events involving this compound:
| Modification Type | Amino Acid Residue | Regulatory Kinase | Observed Effects |
| Phosphorylation | Threonine (at position 92) nih.govnih.gov | Protein Kinase C (PKC) nih.govnih.govnih.gov | Targeting to keratohyalin granules nih.govnih.gov, Strong inhibition of Cathepsin L nih.gov |
Ubiquitination and Proteasomal Degradation Pathways
Proteins are targeted for degradation by the ubiquitin-proteasome pathway (UPP) through the covalent attachment of ubiquitin molecules. This process is mediated by a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) mdpi.com. The E3 enzymes ligate ubiquitin to lysine (B10760008) residues on the target protein, forming polyubiquitin (B1169507) chains that are recognized by the 26S proteasome for degradation mdpi.com. While the search results discuss ubiquitination and proteasomal degradation in the context of other proteins like alpha-synuclein (B15492655) and BACE1, and mention that cystatin D is targeted by a ubiquitin ligase figshare.comresearchgate.netsigmaaldrich.com, direct information specifically detailing the ubiquitination and proteasomal degradation pathways of this compound (stefin A) was not explicitly found in the provided snippets. However, the UPP is a general mechanism for intracellular protein turnover, suggesting that this compound, as a cytoplasmic protein, could potentially be subject to this pathway.
Disulfide Bond Formation and Redox Regulation (e.g., Glutathionylation)
Type 1 cystatins, such as this compound (stefin A), are characterized by the absence of disulfide bridges lu.se. This distinguishes them from type 2 cystatins, which typically contain two conserved disulfide bridges lu.se.
Redox regulation, particularly through modifications like glutathionylation, involves the reversible formation of mixed disulfides between protein cysteine residues and glutathione (B108866) (GSH) frontiersin.orgucl.ac.ukmdpi.com. This modification can influence protein activity, prevent overoxidation of thiols, and play a role in cellular signaling mdpi.com. While glutathionylation is a significant redox post-translational modification affecting proteins with cysteine residues frontiersin.orgucl.ac.ukmdpi.com, the lack of disulfide bonds in this compound and its classification as a type 1 cystatin suggest that disulfide bond formation and glutathionylation involving internal cysteine residues are not characteristic features of this specific protein. However, some cystatins, like cystatin beta, can form mixed disulfide complexes with glutathione or form dimers via disulfide bonds, leading to inactive forms nih.govunibo.it. This highlights the importance of cysteine residues and redox state in the function and modification of other cystatin family members.
Other Covalent Modifications
One significant covalent modification reported for this compound is phosphorylation nih.gov. Phosphorylated this compound has been shown to exhibit strong inhibition of cathepsin L, as well as bacterial cysteine proteases and viral cathepsins, while showing less inhibition against cathepsin B and H nih.gov. This suggests that phosphorylation can alter the inhibitory specificity of this compound nih.gov. Another reported modification for this compound is conjugation with filaggrin by transglutaminase, which is a calcium-dependent process nih.gov. This conjugation results in the formation of filaggrin-cystatin alpha-linker fibers nih.gov. These post-translational modifications appear to be important for the function and localization of this compound, particularly in tissues like the skin, where phosphorylated this compound is localized in keratohyalin granules nih.gov.
Structural Elucidation and Conformational Dynamics of this compound
Computational Modeling of this compound Conformation and Flexibility
Computational modeling techniques, such as molecular dynamics simulations, are valuable tools for studying the conformation and flexibility of proteins. While the provided search results discuss computational modeling in the context of other proteins and cystatin C variants amu.edu.plnih.govlnu.edu.cn, direct information specifically detailing computational modeling studies focused on the conformation and flexibility of this compound was not found. However, studies on other cystatins, particularly human cystatin C, have utilized molecular dynamics simulations to investigate conformational changes, stability, and the impact of mutations on amyloidogenesis nih.govlnu.edu.cn. These studies highlight the utility of computational approaches in understanding the dynamic behavior of cystatin family members. The flexibility of certain regions, such as loop regions, has been recognized as important for the function and interactions of cystatins nih.govpnas.org.
Structural Elucidation and Conformational Dynamics of this compound
This compound (stefin A) adopts a conserved structural fold characteristic of the cystatin superfamily. This structure is primarily composed of a five-stranded antiparallel β-sheet that is wrapped around a central five-turn α-helix lu.seembopress.orgresearchgate.net. The region responsible for inhibiting papain-like peptidases is a tripartite, wedge-shaped interface formed by the protein's N-terminal segment and two hairpin loops, designated L1 and L2 lu.seembopress.orgresearchgate.net.
X-ray Crystallography and NMR Spectroscopy for Structure Determination
Both X-ray crystallography and NMR spectroscopy have been instrumental in determining the three-dimensional structures of various members of the cystatin family, including type 1 cystatins such as human cystatin A (stefin A) and cystatin B lu.sercsb.org. The crystal structure of chicken egg white cystatin, a type 2 cystatin, was among the first cystatin structures to be solved using X-ray crystallography lu.seembopress.orgresearchgate.netnih.gov. These crystallographic studies have provided high-resolution insights into the molecular architecture, including the arrangement of secondary structural elements (α-helices and β-sheets) and the configuration of the protease-binding site lu.seembopress.orgresearchgate.netnih.gov.
Computational Modeling of this compound Conformation and Flexibility
Computational modeling techniques, such as molecular dynamics simulations, are valuable for exploring the conformational landscape and flexibility of proteins. While the provided search results refer to computational modeling in the context of other proteins and variants of cystatin C amu.edu.plnih.govlnu.edu.cn, direct information specifically focusing on computational modeling studies of this compound's conformation and flexibility was not found. However, studies on other cystatins, particularly human cystatin C, have employed molecular dynamics simulations to investigate aspects such as conformational changes, structural stability, and the influence of mutations on amyloid formation nih.govlnu.edu.cn. These studies underscore the potential of computational methods to provide insights into the dynamic behavior of cystatin family proteins. The inherent flexibility of certain regions, particularly loop structures, is recognized as contributing to the function and interactions of cystatins nih.govpnas.org.
Conformational Changes Underlying Functional Modulation
The inhibitory mechanism of this compound is dependent on its ability to bind tightly and reversibly to the active site of target cysteine proteases, such as cathepsins H and L nih.govwikipedia.org. This interaction is mediated by specific conserved sequence motifs that collectively form a wedge-shaped structure complementary to the protease's active site cleft nih.govlibretexts.org. Key among these motifs are the N-terminal glycine (B1666218) residue, a glutamine-valine-glycine (QVG) motif located within a hairpin loop, and a second C-terminal hairpin loop containing proline-glycine (PG) residues in human stefin A nih.govwikipedia.org.
The binding process involves the insertion of these inhibitory motifs into the enzyme's active site, effectively blocking substrate access and catalysis nih.gov. Research into the interaction kinetics of cystatin A with target enzymes, such as cathepsin B, has revealed a two-step binding mechanism. The initial step involves the formation of a transient encounter complex, followed by a rate-limiting second step that involves a significant conformational change in either the inhibitor, the enzyme, or both, leading to the formation of a stable, high-affinity complex rcsb.org. This conformational rearrangement is essential for achieving the tight binding required for effective inhibition.
The N-terminal region of this compound plays a critical role in this interaction, contributing to the high association rate, particularly in the inhibition of exopeptidases like cathepsin B rcsb.org. The precise positioning of the inhibitor's binding loops within the active-site cleft of the protease is facilitated by these conformational adjustments rcsb.org.
While domain swapping, a process involving the exchange of structural elements between protein molecules leading to dimerization or aggregation, has been observed in other cystatin family members like cystatin C and plant cystatins, its role in the functional modulation of monomeric this compound's inhibitory activity is less established compared to its direct active-site blocking mechanism. However, the inherent flexibility of this compound, potentially influenced by the absence of stabilizing disulfide bonds found in type 2 cystatins, may contribute to the conformational adaptability required for its interaction with diverse target proteases nih.gov.
Detailed research findings utilizing techniques such as FTIR, UV, and fluorescence spectroscopy have provided evidence of significant conformational changes occurring upon the formation of cystatin-protease complexes. These studies underscore the dynamic nature of the interaction and the importance of structural rearrangements for inhibitory function. Furthermore, experimental approaches involving the grafting of binding regions from more potent cystatins into cystatin A have demonstrated that specific sequence motifs and their structural presentation are critical determinants of binding affinity, highlighting how subtle changes in conformation or interaction surfaces can modulate inhibitory potency rcsb.org.
The functional modulation of this compound is therefore a sophisticated process driven by the precise arrangement of its conserved motifs and the conformational dynamics that facilitate their interaction with the active site of target cysteine proteases, culminating in a stable inhibitory complex.
| Structural Feature | Description | Role in Function |
| N-terminal Glycine | Conserved residue at the beginning of the protein chain. | Part of the inhibitory wedge that interacts with the protease active site. nih.govwikipedia.org |
| QVG Motif (Hairpin Loop 1) | Glutamine-Valine-Glycine sequence in the first hairpin loop. | Key component of the inhibitory wedge; interacts with the active site. nih.govwikipedia.org |
| PG Motif (Hairpin Loop 2) | Proline-Glycine sequence in the second C-terminal hairpin loop (human). | Contributes to the inhibitory wedge that interacts with the active site. nih.govwikipedia.org |
| Beta-Sheet/Alpha-Helix Core | Core structure of a five-stranded beta-sheet wrapped around an alpha-helix. | Provides the structural scaffold for presenting the inhibitory motifs. ebi.ac.ukwikipedia.orglibretexts.org |
| Lack of Disulfide Bonds | Absence of covalent disulfide linkages. | May influence protein flexibility and conformational dynamics. nih.gov |
| Wedge-Shaped Structure | Formed by the N-terminus and hairpin loops. | Complementary to the protease active site cleft, enabling binding. nih.govlibretexts.org |
Cellular and Physiological Functions of Cystatin Alpha
Intracellular Localization and Trafficking Pathways of Cystatin Alpha
This compound is primarily an intracellular protein, although it has also been detected in the extracellular space, such as in sweat and the medium of cultured keratinocytes. oncotarget.comnih.gov
Subcellular Distribution and Compartmentalization
As a type 1 cystatin, this compound is mainly located within the cytoplasm. oncotarget.comresearchgate.net This intracellular localization is consistent with its function in protecting cytoplasmic and cytoskeletal proteins from degradation by cysteine proteases that may be accidentally released from lysosomes. oncotarget.comatlasgeneticsoncology.org While primarily cytoplasmic, some studies suggest potential interactions or presence in other cellular compartments. For instance, while cystatin C (a type 2 cystatin) has been observed in endocytic compartments and can be internalized by cells, the specific compartmentalization of this compound beyond the cytoplasm is less extensively documented in the provided search results. nih.govnih.gov However, some studies on other cystatins, like cystatin B, indicate localization in both the nucleus and cytoplasm of differentiated cells, and mainly in the nucleus of proliferating cells. researchgate.net Cystatin F, another type 2 cystatin, is targeted to intracellular compartments, including the endosomal/lysosomal system, and is initially made as an inactive dimer that is converted to an active monomer in these compartments. scienceopen.comembopress.org This highlights the diverse intracellular targeting mechanisms within the cystatin superfamily.
Mechanisms of Secretion and Extracellular Presence
Although primarily intracellular, this compound has been found in extracellular fluids. oncotarget.comnih.gov The mechanisms governing the secretion of this compound are not explicitly detailed in the provided search results. However, other cystatins, particularly type 2 cystatins like cystatin C and cystatin F, are known to be secreted proteins, often synthesized with a signal peptide that directs them into the secretory pathway. scienceopen.commdpi.comresearchgate.net For type 2 cystatins, secretion is a significant aspect of their function, allowing them to inhibit extracellular cysteine proteases. scienceopen.commdpi.comwikipedia.org The presence of this compound in extracellular spaces suggests potential secretion pathways, although these may differ from those of type 2 cystatins, given its primary intracellular localization and lack of a signal peptide. nih.govresearchgate.net Extracellular cystatins are thought to play protective roles by inhibiting potentially harmful cysteine proteases released from cells. scienceopen.comwikipedia.org
Regulation of Intracellular Biological Processes by this compound
Beyond its role as a protease inhibitor, this compound influences several key intracellular biological processes.
Modulation of Cell Proliferation and Differentiation
This compound has been implicated in regulating cell proliferation and differentiation. atlasgeneticsoncology.orgresearchgate.net Studies suggest that cystatin A can suppress tumor cell growth and reduce proliferation in certain cancer cell lines. oncotarget.comnih.gov For example, overexpression of cystatin A was found to inhibit proliferation in lung cancer cells. oncotarget.com Similarly, external addition of cystatin C and D, other members of the cystatin family, has been shown to decrease proliferation in leukemic cells. nih.gov This effect on proliferation may be linked to the regulation of intracellular proteolysis. nih.gov
Research also indicates a role for this compound in cell differentiation. atlasgeneticsoncology.org Studies on keratinocytes suggest that cystatin A may be important in controlling normal keratinocyte proliferation and differentiation. atlasgeneticsoncology.org Furthermore, the expression and localization of other cystatins, like cystatin F, are regulated during the differentiation of immune cells. embopress.orgnih.gov While the specific mechanisms for this compound are still being elucidated, these findings highlight the broader involvement of cystatins in developmental and homeostatic processes involving cell fate determination.
Table 1: Effects of Cystatins on Cell Proliferation
| Cystatin Type | Cell Type | Effect on Proliferation | Source |
| Cystatin A | Lung cancer cells | Inhibits | oncotarget.com |
| Cystatin C and D | Leukemic cells (U937) | Decreases | nih.gov |
| Cystatin D | Colon carcinoma cells | Suppresses | nih.gov |
| Cystatin C | Neural stem/progenitor cells | Promotes (APP-induced) | researchgate.net |
| Cystatin SN (CST1) | ER+ breast cancer cells | Promotes | dovepress.comnih.gov |
| FhCystatin (from F. hepatica) | Mouse macrophages (RAW264.7) | Inhibits | parahostdis.org |
Influence on Apoptosis and Cell Survival Pathways
This compound plays a role in regulating apoptosis and cell survival pathways. atlasgeneticsoncology.orgnih.govarchivesofmedicalscience.com It has been proposed to be involved in apoptosis, with apoptotic bodies staining for the inhibitor. atlasgeneticsoncology.org Cystatin A expression has been shown to reduce bile salt-induced apoptosis in a rat hepatoma cell line, preventing cathepsin B activation during this process. physiology.org
Other cystatins also influence apoptosis. For instance, external addition of cystatin C or D augmented hydrogen peroxide-induced apoptosis in leukemic cells. nih.gov This effect was associated with the internalization of these cystatins, suggesting an impact on intracellular proteolysis. nih.gov Cystatin C has also been shown to induce autophagy, which can act as a pro-survival mechanism under stress conditions. archivesofmedicalscience.complos.org The link between cystatin and apoptosis can involve pathways like the PI3K/AKT signaling pathway, which is critical for cell survival. dovepress.comnih.govscirp.org Down-regulation of anti-apoptotic factors like Bcl-2 may also contribute to increased apoptosis observed with some cystatin peptides. scirp.org
Table 2: Effects of Cystatins on Apoptosis
| Cystatin Type | Cell Type | Effect on Apoptosis | Source |
| Cystatin A | Rat hepatoma cells | Reduces bile salt-induced apoptosis | physiology.org |
| Cystatin A | HL-60 cells | Reduction in caspase-3-like activity | nih.gov |
| Cystatin C or D | Leukemic cells (U937) | Augmented hydrogen peroxide-induced apoptosis | nih.gov |
| Cystatin C | Jurkat cells | Increased apoptosis | nih.gov |
| Cystatin D | U937, Jurkat, and HL-60 cells | Augmented caspase-3-like activity (H₂O₂ induced) | nih.gov |
| FhCystatin (from F. hepatica) | Mouse macrophages (RAW264.7) | Promotes apoptosis | parahostdis.org |
| Ec-CysB (from E. coioides) | Grouper spleen (GS) cells | Enhanced apoptosis-related transcription factors p53 promoter activities | researchgate.net |
Role in Autophagy and Lysosomal Function
This compound is involved in regulating lysosomal function, primarily through its inhibition of lysosomal cysteine proteases like cathepsins B, H, and L. oncotarget.comatlasgeneticsoncology.orgnih.gov These cathepsins are crucial for the degradation of proteins and organelles within lysosomes, a key process in autophagy. nih.govahajournals.org Studies have shown that a cysteine proteinase sensitive to this compound, distinct from known cathepsins, is present in lysosomes and functions in the degradation of native proteins like L-lactate dehydrogenase and serum albumin. nih.gov This suggests a direct role for this compound in modulating specific proteolytic events within the lysosome.
While the direct impact of this compound on autophagy is not as extensively detailed as for other cystatins in the provided results, the close relationship between cystatins, cathepsins, and lysosomal function strongly implies its involvement. Cystatin C, for instance, is known to induce autophagy and protect cells under stress conditions, potentially through the inhibition of mTOR signaling. archivesofmedicalscience.complos.orgresearchgate.net Impaired autophagy has been linked to various diseases, highlighting the importance of its regulation. archivesofmedicalscience.com The ability of cystatins to influence lysosomal membrane integrity further underscores their role in maintaining cellular homeostasis and regulating processes like autophagy. ahajournals.org
Control of Protein Turnover and Catabolism
Cystatins, in general, play a significant role in regulating protein turnover and combating parasitic and viral invasion. ebi.ac.uk Type 1 cystatins, such as this compound, are primarily located inside cells where they inhibit lysosomal proteases, including cathepsins. ebi.ac.uk This inhibitory activity is central to their influence on intracellular protein degradation pathways. Cystatin C, another cystatin family member, is involved in the intracellular catabolism of proteins and is almost entirely catabolized in the proximal tubules of the kidney after being filtered from the blood. researchgate.netsynevo.geutupub.fi Studies on this compound injected intravenously into rats showed it was rapidly taken up by the kidney and incorporated into lysosomes, where it formed a complex with cathepsin H, initially decreasing cathepsin H activity before its own levels rapidly decreased, indicating degradation within the lysosomes. nih.gov
Involvement in Intercellular Communication and Signaling
While primarily known as an intracellular inhibitor, emerging evidence suggests roles for some cystatins in modulating cellular communication and signaling pathways, potentially extending to this compound or related type 1 cystatins.
Some cystatins have been shown to interact with receptors and influence signaling pathways. For instance, cystatin C can interact physically with the TGF-β type II receptor, antagonizing TGF-β binding and inhibiting the TGF-β signaling pathway. mdpi.comnih.govnih.gov Parasite-derived cystatins have been observed to modulate signaling pathways such as ERK, NFkB, and P38, leading to altered cytokine production. researchgate.netnih.gov While direct receptor-mediated interactions and signal transduction specifically for this compound are less extensively documented compared to other cystatins like cystatin C, the broader family's involvement in these processes suggests potential, yet to be fully elucidated, roles for this compound. Research indicates that helminth cystatins can be sensed by Toll-like receptor 4, influencing downstream signaling. frontiersin.org Furthermore, studies on Ascaris lumbricoides cystatin (Al-CPI), a helminth cystatin, have shown it modifies the transcriptome of monocyte-derived dendritic cells (moDC), affecting pathways like TNF-alpha signaling via NF-κB. frontiersin.orgnih.gov
Certain cystatins exhibit paracrine and autocrine functions. Cystatin C, for example, is a secreted protein found in various body fluids and is considered a major regulator of extracellular cysteine protease activity. nih.gov It has been shown to evoke the proliferation of glomerular rat mesangial cells in an autocrine manner in vitro. nih.gov Additionally, secreted cystatin C has been implicated in mediating amyloid precursor protein (APP)-induced neural stem/progenitor cell proliferation, suggesting a paracrine effect. uq.edu.au While this compound is primarily intracellular, the potential for regulated secretion or release under specific conditions and subsequent extracellular interactions with neighboring cells (paracrine) or the cell of origin (autocrine) warrants further investigation. The concept of paracrine and autocrine effects mediated by secreted factors, such as growth factors expressed by carcinoma-associated fibroblasts, highlights the potential for such mechanisms in tissue microenvironments. nih.govpensoft.net
Receptor-Mediated Interactions and Signal Transduction
Physiological Contributions of this compound in Organ Systems
Cystatins collectively contribute to the physiological functions of various organ systems, particularly through their protease inhibitory roles and influence on cellular processes.
Cystatins are significant immunomodulators, influencing both innate and adaptive immune responses. mdpi.commdpi.comnih.govnih.govsrce.hrcambridge.org They can suppress inflammatory responses and immune cell activation by inhibiting cathepsins and legumain. mdpi.com Type 2 cystatins, in general, are considered natural immunosuppressants. mdpi.com Cystatin F, a type 2 cystatin, is selectively expressed in immune cells and plays a role in regulating dendritic cell maturation and inactivating natural killer cells. nih.gov Cystatin C has also been shown to have anti-inflammatory properties and its expression levels can modulate immune responses. mdpi.com Parasite cystatins, in particular, are known for their potent immunomodulatory activities, contributing to immune evasion by inhibiting antigen processing and presentation, suppressing T cell proliferation, and regulating cytokine production. researchgate.netnih.govcambridge.orgmdpi.comasm.orgparahostdis.orgresearchgate.net
Cysteine proteases, especially cathepsins S and L, are crucial for the proper maturation of MHC class II molecules and the processing of antigens for presentation to T cells. mdpi.comnih.govnih.govsrce.hrmdpi.com Cystatins, by inhibiting these proteases, can interfere with antigen processing and presentation in antigen-presenting cells (APCs) like macrophages and dendritic cells. nih.govsrce.hrcambridge.orgmdpi.comasm.orgparahostdis.orgresearchgate.net For example, cystatin C can strongly inhibit cathepsin S and L activity, affecting invariant chain processing in dendritic cells and thus impacting antigen presentation. nih.govmdpi.com Legumain also promotes the maturation of MHC class II molecules and participates in antigen cleavage, further facilitating antigen presentation. mdpi.com Inhibition of legumain by certain cystatins can therefore also influence this process. mdpi.com Studies with parasite cystatins have explicitly demonstrated their ability to modulate antigen presentation by blocking cysteine proteases and asparagine endopeptidase (AEP) activity in APCs. mdpi.comresearchgate.net This interference with antigen degradation leads to reduced MHC-II antigen presentation. mdpi.com
Table 1: Overview of this compound's Potential Roles
| Function | Key Mechanisms Involved | Relevant Sections |
| Control of Protein Turnover and Catabolism | Inhibition of lysosomal cysteine proteases (e.g., cathepsins) | 3.2.4. Control of Protein Turnover and Catabolism |
| Intercellular Communication & Signaling | Potential, less defined, interactions influencing signaling pathways (e.g., NF-κB, ERK) | 3.3. Involvement in Intercellular Communication and Signaling |
| Immune Response Modulation | Inhibition of proteases critical for immune cell function and antigen processing | 3.4.1. Role in Immune Response Modulation and Immunoregulation |
| Antigen Presentation and Processing | Inhibition of cathepsins (S, L) and potentially legumain in APCs | 3.4.1.1. Antigen Presentation and Processing |
Table 2: Examples of Cystatin Influence on Immune Cytokines
| Cystatin Source/Type | Effect on Cytokine | Reference |
| Cystatin C | Enhances macrophage responses to IFN-γ, upregulates TNF-α, NO; Inhibits IL-10, antagonizes TGF-β | mdpi.com |
| Parasite Cystatins | Modulate ERK, NFkB, P38 pathways; Increase IL-10, IL-8; Decrease TNF-α, IL-6 | researchgate.netnih.gov |
| Fasciola hepatica | Suppresses IL-6, TNF-α; Upregulates IL-10 | mdpi.comparahostdis.org |
| Ascaris lumbricoides | Influences TNF-alpha signaling via NF-κB pathway | frontiersin.orgnih.gov |
Detailed Research Findings:
Research into this compound's specific mechanisms within these broad functions is ongoing. Studies on related cystatins provide insights into potential pathways. For instance, the interaction of cystatin C with cathepsin B is well-established, impacting processes like cell migration. mdpi.comnih.gov The ability of certain cystatins to modulate signaling pathways like NF-κB and ERK highlights a potential avenue for this compound to influence cellular responses beyond direct protease inhibition. researchgate.netnih.govresearchgate.net The detailed mechanisms by which this compound specifically contributes to these processes require further dedicated research.
Role in Immune Response Modulation and Immunoregulation
Cytokine Synthesis and Release (e.g., IL-10, TNF-alpha)
The influence of this compound on cytokine synthesis and release is an area of active investigation, often studied in the context of immune cell function. While some studies focus on other cystatins like cystatin C, which has been shown to modulate IL-10 and TNF-alpha production in macrophages, research specifically on this compound's direct impact on these cytokines is also emerging. For instance, studies on parasitic cystatins, which share inhibitory properties with mammalian cystatins, have demonstrated effects on IL-10 and TNF-alpha secretion from macrophages and other immune cells. mdpi.commdpi.com Recombinant cystatin from Fasciola gigantica, a type I cystatin, has been shown to decrease the production of pro-inflammatory cytokines like TNF-alpha and increase anti-inflammatory cytokines such as IL-10 in activated macrophages. mdpi.com Another study involving a novel cystatin from Trichinella spiralis (TsCstN) indicated a significant reduction in TNF-alpha and IFN-gamma production in LPS-stimulated macrophages. plos.org
Phagocytosis and Macrophage Function
Cystatins are involved in regulating the function of phagocytic cells, including macrophages. Research indicates that cystatins can influence processes such as phagocytosis and the production of molecules like nitric oxide (NO) by macrophages. nih.gov Cystatin C, for instance, has been found to inhibit the phagocytosis of granulocytes and macrophages and increase NO synthesis in murine peritoneal macrophages. nih.gov The interaction between cystatin C and cysteine proteases may release bioactive peptides that further inhibit phagocytosis and oxidative burst in eosinophils and monocytes. nih.gov Macrophages are key innate immune cells involved in clearing pathogens through phagocytosis and also play a role in immune homeostasis by polarizing into different subtypes (M1 or M2). frontiersin.org Helminth-derived cystatins have been shown to suppress macrophage activation and modulate their polarization, impacting inflammatory responses. mdpi.comfrontiersin.org Silencing of cystatin F in human macrophages has been shown to impact their ability to control intracellular bacteria like Mycobacterium tuberculosis, suggesting a role for this cystatin in regulating macrophage microbicidal functions. mdpi.com
Contributions to Tissue Development and Remodeling (e.g., Skin Keratinization, Bone Resorption)
Cystatins contribute to various aspects of tissue development and remodeling processes. This includes roles in skin development and homeostasis, as well as the regulation of bone resorption.
In the skin, cystatin E/M (a type 2 cystatin, also known as cystatin 6) is highly expressed in epidermal tissue and is crucial for skin development and epidermal homeostasis. mdpi.com Dysfunction of cystatin E/M can lead to dry skin and keratosis, highlighting its importance in regulating proteolytic events in the epidermis, particularly through the inhibition of cathepsin V and L. mdpi.com Stefin A (this compound) was initially purified from rat skin and its strong expression in neonatal mouse skin, decreasing with age, suggests a significant role in epidermal development. jcancer.org
In the context of bone remodeling, which involves the continuous process of bone resorption by osteoclasts and bone formation by osteoblasts, cysteine proteases play a role. nih.govresearchgate.netfrontiersin.org Cystatin M/E has been shown to ameliorate bone resorption by inhibiting the activity of cathepsin K, an osteoclast-specific protease, and blocking osteoclast differentiation and function. nih.gov Studies have also indicated that cystatin M/E can inhibit breast cancer bone metastasis by suppressing cathepsin B activity. nih.gov The balance between bone resorption and formation is tightly regulated, involving various systemic and local factors, including cytokines and growth factors. researchgate.net
Regulation of Cysteine Proteinase Activity and Balance
A primary function of this compound, as a member of the cystatin superfamily, is the regulation of cysteine proteinase activity. jcancer.orgtandfonline.com Cystatins act as endogenous inhibitors, controlling the activity of cysteine proteases, such as cathepsins, which are involved in a wide range of biological processes, including protein degradation, antigen presentation, and apoptosis. jcancer.orgnih.govmdpi.com The balance between the activity of cysteine proteases and their endogenous inhibitors like cystatins is critical for maintaining cellular homeostasis and preventing uncontrolled proteolysis. tandfonline.com
This compound (stefin A) and cystatin B (stefin B) are potent, reversible inhibitors of most known cathepsins. tandfonline.com The restricted distribution of this compound in certain cell types involved in defense mechanisms suggests a role in inhibiting pathogenic proteinases. taylorandfrancis.com Cystatins are found both inside and outside cells, regulating cysteine protease activities in various cellular compartments and the extracellular space. nih.govmdpi.com Dysregulation of this balance has been implicated in various pathological conditions, including neurodegenerative diseases and inflammatory disorders. tandfonline.commdpi.com The ability of cystatins to inhibit cathepsins, which are involved in immune cell activation and migration, positions them as potential immune modulators. mdpi.com
Pathophysiological Contributions of Cystatin Alpha in Disease Mechanisms
Mechanistic Involvement in Neoplastic Processes
Cysteine proteases, particularly cathepsins, are known to play significant roles in cancer progression, including extracellular matrix degradation, invasion, proliferation, and angiogenesis nih.govesmed.org. As inhibitors of these proteases, cystatins are considered key regulators in these processes esmed.org.
Role in Tumorigenesis and Progression
Cystatins have been suggested to act as metastasis suppressors for a variety of cancers esmed.orgesmed.org. An inverse relationship has been observed between the stage of tumor progression and the levels of cystatins in the tumor microenvironment in some cancers nih.gov. As tumors become more metastatic, the levels of cystatins in both the cytosol and extracellular spaces can be significantly reduced nih.gov. Studies have also demonstrated a correlation between high cystatin C levels and improved tumor prognosis nih.gov. While the precise mechanisms by which cystatins modulate tumorigenicity are not solely attributed to their protease inhibitory roles, this function is considered significant nih.gov. Aberrant expression of cystatin B has also been shown to be involved in tumorigenesis researchgate.net.
Modulation of Metastatic Pathways and Angiogenesis
Cystatins influence all aspects of metastasis in various cancers esmed.orgesmed.org. Overexpression of certain cystatins has been found to inhibit metastasis and angiogenesis in some cancers esmed.orgesmed.org. For instance, cystatin C has been shown to prevent breast cancer progression and angiogenesis stimulated by the oncogenic transforming growth factor β (TGF-β) signaling system nih.gov. It can limit mammary tumorigenesis by inhibiting angiogenesis and uncouple TGF-β from stimulating angiogenic activities in endothelial cells nih.gov. Inhibiting cysteine protease activity, which is a primary function of cystatins, has been shown to prevent tumor angiogenesis, invasion, and extracellular matrix degradation nih.gov.
Impact on Tumor Microenvironment and Immune Evasion
The tumor microenvironment (TME) is a complex ecosystem that significantly influences cancer progression and immune evasion nih.govnih.gov. Cysteine cathepsins are key regulators of the innate and adaptive immune systems and are associated with the development and differentiation stages of immune cells frontiersin.org. Since type 2 cystatins are natural immunosuppressants due to their inhibition of cathepsins that promote immune response activation, their role in the tumor immune microenvironment is intricate nih.govmdpi.com. Some cystatins may exhibit both tumor-promoting and suppressing activities researchgate.net. For example, while type 2 cystatins are theoretically pro-tumorigenic as immunosuppressants, the role of cathepsin B in enhancing tumorigenesis-enhancing cellular events complicates this mdpi.com. Cystatin C has been observed to have an antitumor function in several cancer types, potentially related to its strong inhibitory effect on cathepsin B, thereby suppressing cell migration, tumor invasion, and metastasis nih.govmdpi.com. The complex regulatory role of cystatins within the tumor immune microenvironment is an area of ongoing investigation researchgate.net.
Contributions to Neurodegenerative Disorders
Cystatins have garnered significant attention in the field of neurodegeneration, with numerous studies suggesting an important role, particularly for cystatin C archivesofmedicalscience.comresearchgate.net.
Influence on Amyloid Aggregation and Deposition Mechanisms (e.g., Amyloid-beta)
Cystatin C has been shown to play a protective role in amyloid deposition in Alzheimer's disease (AD) plos.org. It can interact with amyloid-beta (Aβ), the main component of neuritic plaques in AD plos.orgnih.gov. This interaction results in a concentration-dependent inhibition of Aβ fibril formation and oligomerization plos.org. Overexpression of human cystatin C in the brains of APP transgenic mice has been shown to reduce cerebral Aβ deposition and inhibit plaque formation archivesofmedicalscience.comresearchgate.net. Both in vivo and in vitro studies have confirmed the binding of cystatin C with soluble Aβ archivesofmedicalscience.com. The inhibition of Aβ aggregation caused by the binding of cystatin C to Aβ suggests a mechanism by which reduced cystatin C brain concentration is associated with AD nih.gov. Cystatin C can also shift amyloid precursor protein (APP) processing away from Aβ production towards a non-amyloidogenic pathway plos.org. Aggregated forms of cystatin C, however, may lose their protective effects against Aβ aggregation mdpi.com. Cystatin B has also been shown to bind Aβ, suggesting a chaperone-like function frontiersin.org.
Research findings on Cystatin C and Amyloid-beta aggregation:
| Study Type | Observation | Effect on Aβ Aggregation | Citation |
| In vitro | Interaction with Aβ | Inhibits fibril formation | plos.org |
| In vitro | Interaction with Aβ | Inhibits oligomerization | plos.org |
| In vivo | Overexpression of human cystatin C in APP transgenic mice brains | Reduces cerebral Aβ deposition | archivesofmedicalscience.comresearchgate.net |
| In vivo | Association with soluble, non-pathological form of Aβ in transgenic mice | Inhibits Aβ plaque formation | researchgate.net |
| In vitro | Aggregated cystatin C | Does not inhibit Aβ fibril formation | mdpi.com |
Role in Neuronal Viability and Synaptic Plasticity
Cystatins are involved in processes that support neuronal health and function. Cystatin C has been shown to protect neuronal cells from insults that can cause cell death, including toxicity induced by oligomeric and fibrillar Aβ researchgate.net. It may contribute to neuroprotection not only by inhibiting amyloid aggregation but also by inhibiting cysteine proteases and inducing autophagy and neurogenesis archivesofmedicalscience.com. Cystatin C has also been found to be increased in synaptosomes following ischemic insult in mice, suggesting a potential transient and intrinsic rescue mechanism for neurons biorxiv.org. It may play a role in maintaining synaptic integrity, possibly through its involvement in conserving lysosomal membrane integrity and stimulating autophagosome formation biorxiv.org.
Cystatin B has been shown to be locally synthesized in synaptic nerve terminals and secreted, indicating a potential role in synaptic plasticity nih.gov. Pathologically low levels of cystatin B may affect synaptic plasticity, potentially leading to synaptopathy and altered neuronal morphology nih.gov. Cystatin B is considered important in the physiology of the synapse and in vesicular transport frontiersin.org. It may also be linked to GABAergic and serotonergic neurotransmission frontiersin.org.
Data on Cystatin B and Synaptic Function:
| Study Subject | Observation | Implication for Synaptic Function | Citation |
| Rat brain synaptosomes | Local synthesis and secretion of Cystatin B | Potential role in synaptic plasticity | nih.gov |
| Human cerebral organoids (EPM1) | Reduced levels of presynaptic proteins and protein synthesis initiation factor | Affects synaptic plasticity | nih.gov |
| Human cerebral organoids (EPM1) | Impaired extracellular vesicles trafficking pathway | Affects synaptic plasticity | nih.gov |
| Human neurons in vitro | Presence of Cystatin B in synaptic territories | Involved in synapse physiology | frontiersin.orgnih.gov |
Mechanistic Links to Specific Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
Cystatin alpha, particularly cystatin C (a related type II cystatin often discussed in the context of neurodegeneration), has been linked to the pathogenesis of neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD). Changes in the expression and secretion levels of cystatin C have been observed in the brains of individuals with these conditions and in animal models of neurodegeneration, suggesting a protective function. elpub.ruarchivesofmedicalscience.comicgbio.ru
In Alzheimer's Disease, a polymorphism in the gene encoding cystatin C (CST3) is associated with an increased risk for late-onset sporadic AD. nih.govnih.gov This polymorphism is linked to decreased cystatin C secretion, suggesting that reduced brain concentrations of cystatin C may contribute to the disease. nih.govnih.gov Cystatin C has been shown to co-localize with amyloid plaques in AD, and it is hypothesized to play a role in preventing the formation of amyloid-beta (Aβ) plaques. nih.govresearchgate.netfrontiersin.org Studies indicate that co-incubating cystatin C with monomeric Aβ42 can attenuate the formation of Aβ oligomers and protofibrils. frontiersin.org Increased expression of cystatin C has been shown to reduce parenchymal Aβ load in the central nervous system in some studies. frontiersin.org
For Parkinson's Disease, serum cystatin C levels may predict disease severity and cognitive dysfunction, although its precise role remains under investigation. elpub.ruicgbio.ruimrpress.comresearchgate.net Studies in transgenic mouse models of PD have demonstrated a decrease in Cst3 gene expression in certain brain regions, which was associated with suppressed autophagy. icgbio.ru Intracerebroventricular administration of cystatin C has shown ameliorative effects in mice models exhibiting amyotrophic lateral sclerosis-like disturbances. researchgate.net The neuroprotective effect observed in a PD mouse model was suggested to be related to the upregulation of autophagy and VEGF pathways. elpub.ruresearchgate.net
Participation in Inflammatory and Autoimmune Disease Mechanisms
Cystatins are recognized as modulators of the proteolytic system in several diseases, including immune disorders and cancer. jcancer.org They can exert immunomodulatory functions by controlling the activity of cysteine proteases or through mechanisms independent of their inhibitory function. jcancer.org Cathepsins, which are inhibited by cystatins, play crucial roles in oncogenesis and autoimmune diseases, primarily through the activation of inflammatory responses and promotion of extracellular matrix degradation. frontiersin.org
Regulation of Inflammatory Mediator Production (e.g., Nitric Oxide, Reactive Oxygen Species)
Cystatin C has been shown to regulate the secretion of nitric oxide (NO) by macrophages. researchgate.netaai.org Parasite-derived cystatins have also been observed to influence the production of inflammatory mediators. For instance, Schistosoma japonicum cystatin (SjCystatin) has been shown to inhibit LPS-induced nitric oxide production in a dose-dependent manner and influence the production of TNF-α, IL-6, and IL-10. researchgate.net
Reactive Oxygen Species (ROS), including superoxide (B77818) and hydroperoxy radical, are involved in oxidative stress and can contribute to the pathogenesis of several diseases by causing cell damage and inducing the production of toxic compounds and cytokines/chemokines. researchgate.netmdpi.com While the direct regulatory role of this compound on ROS production is not as extensively detailed in the provided snippets as its influence on NO, the association between cystatin C and inflammation, where ROS are key players, suggests an indirect link. Cystatin C has been shown to be correlated with proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). droracle.ai Elevated levels of cystatin C in type 2 diabetes mellitus patients were found to contribute to increased oxidation, which in turn accelerates the oxidation of low-density lipoprotein (LDL), a process that can worsen atherosclerosis by promoting endothelial dysfunction and inflammation. mdpi.com
Modulation of Immune Responses in Chronic Inflammation
Cystatins participate in immune processes such as antigen presentation and T-cell dependent immune responses. jcancer.orgnih.gov Cystatin C, a type II cystatin, is expressed in various human tissues and cells, while the expression of other type II cystatins, like cystatin F, is more restricted to immune cells, suggesting their specific roles in immune responses. jcancer.org Cystatin F is considered an important immune modulator that acts as a natural immunosuppressant in the human body. mdpi.com High levels of cystatin F in immune cells have been associated with counteracting activated immune responses mediated by cathepsins. mdpi.com
Cystatin C has demonstrated anti-inflammatory properties. mdpi.com It can influence non-specific immune responses through the inhibition of superoxide anion generation, phagocytosis, chemotaxis, and apoptosis of neutrophils. droracle.ai It can also modulate specific immune responses by inhibiting cathepsin S, binding membrane receptors for TGF-beta, or increasing MHC class II expression on dendritic cells. droracle.ai Studies suggest that cystatin C can induce polarization of T cell differentiation towards a regulatory phenotype. frontiersin.org In chronic inflammatory skin diseases like atopic dermatitis and psoriasis, altered expression of genes related to the epidermal barrier, including those for cystatins, is observed. jcancer.org
In the context of autoimmune diseases, cystatin C is associated with the development of inflammatory joint diseases like rheumatoid arthritis. nih.gov The lack of cystatin C was found to enhance the onset of collagen-induced arthritis in a mouse model, primarily affecting the in vivo priming of the immune system. nih.gov This was linked to a more activated antigen-presenting cell compartment, leading to an enhanced autoimmune response. nih.gov Elevated cystatin C expression is associated with inflammatory autoimmune diseases. frontiersin.org
Implications in Metabolic and Cardiovascular Dysregulation Mechanisms
This compound's involvement extends to metabolic and cardiovascular health, with links to insulin (B600854) sensitivity, pancreatic cell function, vascular remodeling, and atherosclerosis.
Role in Insulin Sensitivity and Pancreatic Cell Function
Increased serum cystatin C levels have been observed in type 2 diabetes mellitus (T2DM) and may predict its onset. bioscientifica.comnih.govnih.govresearchgate.net Studies have explored the relationships between serum cystatin C levels and pancreatic alpha and beta-cell functions in T2DM. bioscientifica.comnih.govnih.govresearchgate.net Research indicates that increased serum cystatin C levels may contribute to decreased systemic insulin sensitivity. bioscientifica.comnih.govnih.govresearchgate.net Furthermore, elevated serum cystatin C levels may be partly responsible for increased insulin secretion from beta-cells and elevated fasting and postprandial glucagon (B607659) secretion from alpha-cells in T2DM. bioscientifica.comnih.govnih.govresearchgate.net
Influence on Vascular Remodeling and Atherosclerosis
Cystatin C plays a significant role in the atherosclerotic process by inhibiting cathepsin-dependent proteolytic activity in the vascular wall. nih.gov Atherosclerosis is characterized by the remodeling of the extracellular matrix (ECM) in the arterial walls. nih.govresearchgate.net An imbalance between cathepsins and cystatin C in vascular sites can lead to increased degradation of the ECM, contributing to the development of atherosclerotic plaques. researchgate.netnih.govresearchgate.net
Expression of cystatin, an endogenous inhibitor of cathepsins S and K, has been reported to be reduced in atherosclerotic and aneurysmal aortic lesions. ahajournals.org This suggests a potentially important role for the imbalance between cysteine proteases and cystatin C in arterial wall remodeling. researchgate.netjci.org Elevated levels of cystatin C in plasma may indicate increased activation of pathways, including the upregulation of matrix metalloproteinases (MMPs), which are involved in vascular remodeling. mdpi.com This process can create a feedback loop that accelerates atherosclerotic plaque formation, destabilization, and potential rupture. mdpi.com
Increased serum cystatin C levels have been associated with higher soft plaque volume in the descending aorta in patients without chronic kidney disease. nih.gov Higher plasma cystatin C levels have also been linked to higher levels of vulnerable atherosclerotic plaques. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Nitric Oxide (NO) | 145068 nih.gov |
| Reactive Oxygen Species (ROS) | - |
| Oxygen (O2) | 977 nih.gov |
| Hydroperoxy radical (HO2) | 520535 nih.gov |
| Cystatin C | - |
| Amyloid-beta (Aβ) | - |
| Alpha-synuclein (B15492655) (α-syn) | - |
| Tumor Necrosis Factor-alpha (TNF-α) | - |
| Interleukin-6 (IL-6) | - |
| Interleukin-10 (IL-10) | - |
| Transforming Growth Factor-beta (TGF-β) | - |
| Low-density lipoprotein (LDL) | - |
| Cathepsin S | - |
| Cathepsin K | - |
| Cathepsin B | - |
| Cathepsin L | - |
| Cathepsin H | - |
| Matrix Metalloproteinases (MMPs) | - |
| Glucagon | - |
| Insulin | - |
| C-peptide | - |
This compound, a member of the cystatin superfamily of cysteine protease inhibitors, plays a significant role in various physiological processes. Increasingly, research highlights its involvement in the mechanisms underlying numerous diseases. While often discussed in conjunction with other cystatins, particularly cystatin C due to overlapping research areas, this compound's specific contributions to disease pathophysiology are an active area of investigation.
The involvement of this compound in disease mechanisms is complex and extends beyond its primary function of inhibiting cysteine proteases. Alterations in its expression or activity have been implicated in a range of pathological conditions.
Mechanistic Links to Specific Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
Research into the mechanistic links of this compound to neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) often intersects with studies on cystatin C, another prominent member of the cystatin superfamily. Changes in the expression and secretion of cystatin C have been observed in the brain in various neurological disorders and animal models of neurodegeneration, suggesting a potential protective role. elpub.ruarchivesofmedicalscience.comicgbio.ru
In the context of Alzheimer's Disease, a polymorphism in the gene encoding cystatin C (CST3) has been linked to an increased risk for late-onset sporadic AD. nih.govnih.gov This genetic variation is associated with decreased cystatin C secretion, leading to the hypothesis that lower brain concentrations of cystatin C may contribute to the disease process. nih.govnih.gov Cystatin C has been found to co-localize with amyloid plaques in AD, and studies suggest it may play a role in preventing the aggregation of amyloid-beta (Aβ). nih.govresearchgate.netfrontiersin.org Experimental evidence indicates that co-incubation of cystatin C with monomeric Aβ42 can reduce the formation of Aβ oligomers and protofibrils. frontiersin.org Furthermore, increasing cystatin C expression has been shown in some studies to decrease parenchymal Aβ load in the central nervous system. frontiersin.org
For Parkinson's Disease, serum levels of cystatin C may serve as a predictor of disease severity and cognitive dysfunction, although its precise involvement remains under investigation. elpub.ruicgbio.ruimrpress.comresearchgate.net Studies utilizing transgenic mouse models of PD have demonstrated a decrease in the expression of the Cst3 gene in specific brain regions, correlating with suppressed autophagy. icgbio.ru Intracerebroventricular administration of cystatin C has shown beneficial effects in mouse models exhibiting disturbances similar to amyotrophic lateral sclerosis. researchgate.net The observed neuroprotective effect in a PD mouse model was suggested to be linked to the upregulation of autophagy and VEGF pathways. elpub.ruresearchgate.net
Participation in Inflammatory and Autoimmune Disease Mechanisms
Cystatins are recognized for their capacity to modulate the proteolytic system in various diseases, including immune and autoimmune disorders. jcancer.org Their immunomodulatory functions can be mediated through the control of cysteine protease activity or via alternative mechanisms independent of their inhibitory function. jcancer.org Cathepsins, which are targets of cystatin inhibition, play critical roles in the pathogenesis of autoimmune diseases and oncogenesis, primarily by activating inflammatory responses and promoting the degradation of the extracellular matrix. frontiersin.org
Regulation of Inflammatory Mediator Production (e.g., Nitric Oxide, Reactive Oxygen Species)
Cystatin C has been shown to influence the production of nitric oxide (NO) by macrophages. researchgate.netaai.org Studies on parasite-derived cystatins also highlight their impact on inflammatory mediator production. For example, cystatin from Schistosoma japonicum (SjCystatin) has been demonstrated to inhibit LPS-induced nitric oxide production in a dose-dependent manner and to modulate the production of cytokines such as TNF-α, IL-6, and IL-10. researchgate.net
Reactive Oxygen Species (ROS), which include molecules like superoxide and hydroperoxy radical, are key contributors to oxidative stress and can drive disease pathogenesis through cellular damage and the induction of pro-inflammatory mediators. researchgate.netmdpi.com While the direct regulatory effect of this compound on ROS production is not as extensively documented as its influence on NO in the provided literature, its association with inflammation, a process heavily involving ROS, suggests an indirect relationship. Cystatin C levels have been shown to correlate with pro-inflammatory cytokines like TNF-α and IL-6. droracle.ai In patients with type 2 diabetes mellitus, elevated cystatin C levels have been linked to increased oxidation, accelerating the oxidation of low-density lipoprotein (LDL) and potentially exacerbating atherosclerosis by promoting endothelial dysfunction and inflammation. mdpi.com
Modulation of Immune Responses in Chronic Inflammation
Cystatins are involved in immune processes, including antigen presentation and T-cell-mediated immunity. jcancer.orgnih.gov While cystatin C is widely expressed, other type II cystatins, such as cystatin F, exhibit more restricted expression in immune cells, suggesting specialized roles in immune responses. jcancer.org Cystatin F is considered an important natural immunosuppressant, with high levels in immune cells associated with counteracting cathepsin-mediated activated immune responses. mdpi.com
Cystatin C has demonstrated anti-inflammatory properties. mdpi.com It can affect non-specific immune responses by inhibiting processes such as superoxide anion generation, phagocytosis, chemotaxis, and neutrophil apoptosis. droracle.ai It can also modulate specific immune responses through mechanisms including cathepsin S inhibition, binding to TGF-beta receptors, and influencing MHC class II expression on dendritic cells. droracle.ai Research suggests that cystatin C may promote the differentiation of T cells towards a regulatory phenotype. frontiersin.org In chronic inflammatory skin conditions like atopic dermatitis and psoriasis, alterations in the expression of genes related to the epidermal barrier, including those encoding cystatins, have been observed. jcancer.org
In the context of autoimmune diseases, cystatin C is associated with the development of inflammatory joint diseases such as rheumatoid arthritis. nih.gov Studies in a mouse model of collagen-induced arthritis indicated that a deficiency in cystatin C enhanced the onset of the disease, primarily impacting the in vivo priming of the immune system. nih.gov This effect was linked to a more activated antigen-presenting cell compartment, leading to an amplified autoimmune response. nih.gov Elevated expression of cystatin C is associated with inflammatory autoimmune diseases. frontiersin.org
Implications in Metabolic and Cardiovascular Dysregulation Mechanisms
This compound's influence extends to metabolic and cardiovascular health, impacting insulin sensitivity, pancreatic cell function, vascular remodeling, and atherosclerosis.
Role in Insulin Sensitivity and Pancreatic Cell Function
Increased serum cystatin C levels have been observed in individuals with type 2 diabetes mellitus (T2DM) and may serve as a predictor for its onset. bioscientifica.comnih.govnih.govresearchgate.net Studies have investigated the relationship between serum cystatin C levels and the function of pancreatic alpha and beta-cells in T2DM. bioscientifica.comnih.govnih.govresearchgate.net Research findings suggest that elevated serum cystatin C levels may contribute to decreased systemic insulin sensitivity. bioscientifica.comnih.govnih.govresearchgate.net Additionally, increased serum cystatin C levels may be partially responsible for augmented insulin secretion from beta-cells and elevated fasting and postprandial glucagon secretion from alpha-cells in individuals with T2DM. bioscientifica.comnih.govnih.govresearchgate.net
Influence on Vascular Remodeling and Atherosclerosis
Cystatin C plays a notable role in the process of atherosclerosis by inhibiting cathepsin-dependent proteolytic activity within the vascular wall. nih.gov Atherosclerosis is characterized by significant remodeling of the extracellular matrix (ECM) in the arterial walls. nih.govresearchgate.net An imbalance between cathepsins and cystatin C at vascular sites can lead to increased ECM degradation, thereby contributing to the development of atherosclerotic plaques. researchgate.netnih.govresearchgate.net
Studies have reported reduced expression of cystatin, an endogenous inhibitor of cathepsins S and K, in atherosclerotic and aneurysmal aortic lesions. ahajournals.org This observation points to a potentially significant role for the imbalance between cysteine proteases and cystatin C in arterial wall remodeling. researchgate.netjci.org Elevated plasma cystatin C levels may indicate increased activity of pathways, including the upregulation of matrix metalloproteinases (MMPs), which are involved in vascular remodeling. mdpi.com This process can create a self-perpetuating cycle that accelerates the formation, destabilization, and potential rupture of atherosclerotic plaques. mdpi.com
Increased serum cystatin C levels have been correlated with a higher volume of soft plaque in the descending aorta in individuals without chronic kidney disease. nih.gov Higher plasma cystatin C levels have also been associated with increased levels of vulnerable atherosclerotic plaques. nih.gov
This compound in Infectious Disease Pathogenesis
Cystatins have been suggested as modulators of the proteolytic system in several diseases, including immune disorders. jcancer.org A broad spectrum of biological roles has been suggested for cystatins, including resistance to various bacterial and viral infections. jcancer.org
Interaction with Pathogen Virulence Factors
Pathogens often utilize cysteine proteases as virulence factors to facilitate invasion, modulate host defenses, and acquire nutrients. mdpi.comnih.gov Cystatins, as inhibitors of these proteases, can play a role in host defense by neutralizing the activity of these pathogen-derived enzymes. researchgate.netnih.gov
Studies have investigated the interaction of this compound with virulence factors from specific pathogens. For instance, phosphorylated this compound (P-cystatin alpha) and a conjugate protein involving P-cystatin alpha have been shown to inhibit the cysteine protease activity of Staphylococcus aureus V8. nih.gov This inhibition by P-cystatin alpha was also found to suppress the growth of S. aureus V8. nih.gov
In the context of viral infections, P-cystatin alpha and its conjugate were found to inhibit the 3C protease activity of poliovirus in infected HeLa cells. nih.gov This inhibition suppressed the processing of viral capsid peptides, and the presence of P-cystatin alpha or its conjugate prevented a significant percentage of cell death due to poliovirus infection. nih.gov These findings suggest that P-cystatin alpha can act as a barrier against microorganism infections by inhibiting their cysteine protease activities. nih.gov
While the focus is on this compound, it is relevant to note that other cystatins have also been shown to interact with pathogen virulence factors. For example, secreted aspartic proteases (Saps) from Candida species, which are key virulence factors, can cleave human epidermal cysteine proteinase inhibitor cystatin A, rendering it inactive. mdpi.com This highlights a mechanism by which pathogens can counteract host cystatin defenses.
Parasites also employ cystatins, often to suppress host immune responses. nih.gov These parasite cystatins can inhibit host cysteine proteases, interfering with processes like antigen processing and presentation. nih.govparahostdis.orgaai.org
Modulation of Host Immune Response to Infection
Cystatins are involved in regulating lysosomal cathepsins and participate in defense mechanisms against microbial and parasitic infections. nih.govmdpi.com They interfere with immune processes such as antigen processing and presentation, migration of immune cells, activation of toll-like receptors, and cytokine secretion. nih.govmdpi.com
This compound's role in modulating the host immune response during infection has been explored in various models. In orange-spotted grouper (Epinephelus coioides) infected with Singapore grouper Iridovirus (SGIV), the expression of cystatin A (Ec-CyA) increased. researchgate.netnih.gov Overexpression of Ec-CyA promoted the mRNA levels of viral genes and facilitated SGIV-induced apoptosis in fish cells. researchgate.netnih.gov Furthermore, Ec-CyA overexpression down-regulated the expression of interferon (IFN)-related molecules while up-regulating proinflammatory factors such as IL-1β, IL-8, and TNF-α. researchgate.netnih.gov This suggests a role for cystatin A in influencing the innate immune response and potentially contributing to the outcome of viral infection in fish. researchgate.netnih.gov
Research on other cystatins provides further context for the potential immunomodulatory roles of this compound. Type 2 cystatins, in general, are considered immune modulators and can be immunosuppressive due to their ability to inhibit protease function. mdpi.com They play key roles in dendritic cell maturation and neutralizing cytotoxic lymphocyte cytotoxicity. mdpi.com Some can also act as ligands to activate anti-inflammatory pathways. mdpi.com
Parasite cystatins, for instance, can modulate antigen-presenting cells (APCs) by activating multiple pathways, leading to increased expression of IL-10 and IL-8 and decreased expression of TNF-α and IL-6 cytokines. nih.govmdpi.com They can also reduce the expression of MHC class II molecules and co-stimulatory molecules like CD86 and CD40, while increasing inhibitory molecules like PDL-1 and PDL-2, which can reduce T cell activation and proliferation. nih.govmdpi.com
Studies on cystatin C, another member of the cystatin family, also highlight immunomodulatory effects relevant to infectious diseases. Cystatin C can influence cytokine secretion from immune cells. nih.gov For example, in the early phase of parasite infection, cystatin C can induce human peripheral blood mononuclear cells to secrete TNF-α, reduce IL-12, and increase IL-10 generation. nih.gov The increase in IL-10 may contribute to skewing the host immune system towards a Th2 response, potentially favoring parasite propagation. nih.gov Cystatin C has also been reported to inhibit the activation of cathepsins involved in natural killer (NK) cell killing. nih.gov
Elevated levels of cystatin C have been associated with increased inflammatory index levels in critically ill patients with COVID-19 infection. dergipark.org.tr These inflammatory markers include white blood cell count, C-reactive protein, procalcitonin, neutrophil/lymphocyte ratio, and D-dimer. dergipark.org.tr Higher cystatin C levels were also independently associated with critical illness and death risks in COVID-19. dergipark.org.tr
While much of the detailed research on specific interactions and immunomodulatory pathways in the context of infection has focused on other cystatins (like cystatin C or parasite-derived cystatins), the findings regarding this compound's interaction with bacterial and viral proteases and its influence on cytokine profiles in a viral infection model in fish indicate its direct involvement in the host-pathogen dynamic. Further research specifically on human this compound is needed to fully elucidate its precise mechanisms in modulating the immune response to various infectious agents.
Regulatory Networks and Signaling Pathways Interacting with Cystatin Alpha
Transcriptional and Epigenetic Control of Cystatin Alpha Expression
The expression of the human cystatin A gene (CSTA), located on chromosome 3q21, is subject to intricate transcriptional control. The gene comprises three exons and two introns, with a promoter region containing binding sites for several key transcriptional regulatory elements. mdpi.comresearchgate.net These elements include Activating Protein 2 (AP-2), Selective Promoter Factor 1 (Sp1), and Activating Protein 1 (AP-1). mdpi.comuni-freiburg.de
Studies have identified specific regions within the CSTA gene promoter that are critical for its regulation. The AP-2 site and a 12-O-tetradecanoylphorbol-13-acetate (TPA) responsive element (TRE-2), situated between nucleotides -272 and -278 in the 5'-flanking region, play significant roles in controlling CSTA gene expression. researchgate.netuni-freiburg.de Research indicates that AP-2gamma, a member of the AP-2 family of transcription factors, can increase human cystatin A gene transcription, particularly in keratinocytes. rndsystems.com
Furthermore, the activity of the human cystatin A gene promoter can be enhanced by protein kinase C-alpha, a conventional protein kinase C isoform. researchgate.netuni-freiburg.de This suggests a link between signaling pathways involving protein kinase C and the transcriptional regulation of this compound. The AP-1 binding site within the promoter region is also functionally relevant, with components of the AP-1 complex, such as c-Jun, JunD, and c-Fos, capable of binding to the TRE-2 region and elevating the transcriptional activity of the CSTA gene. uni-freiburg.de
While the direct epigenetic control mechanisms specifically governing this compound expression are less extensively documented in the provided search results, the presence of regulatory elements and the influence of signaling pathways known to be involved in epigenetic modifications suggest potential layers of epigenetic control that warrant further investigation.
Post-Translational Regulation of this compound Activity and Stability
This compound undergoes post-translational modifications that significantly impact its activity, localization, and stability. One notable modification is phosphorylation, which occurs near the C-terminus of the protein and is mediated by protein kinase C. uni-freiburg.de This phosphorylation is crucial for the subsequent targeting and incorporation of this compound into specific cellular structures. In the context of epidermal differentiation, phosphorylated this compound is incorporated into the cornified envelope, a robust protein and lipid structure that provides mechanical strength and barrier function to the skin. uni-freiburg.de Within the cornified envelope, phosphorylated this compound is conjugated with filaggrin, a filament-aggregating protein, through the action of transglutaminases. uni-freiburg.de
Beyond phosphorylation, this compound's activity and stability can also be modulated by modifications involving glutathione (B108866). This compound can be modified by glutathione or form dimers, and these alterations can lead to the inactivation of its inhibitory function. uni-freiburg.de These modifications are influenced by the cellular redox potential, highlighting a regulatory link between the cellular oxidative state and this compound activity.
The cellular fate of this compound is also regulated through its metabolism and clearance. Studies have shown that this compound undergoes rapid uptake by kidney lysosomes, followed by degradation. Upon entering lysosomes, this compound forms a complex with cathepsin H, one of its target proteases. Despite forming this complex, the levels of this compound decrease rapidly within the lysosomes, indicating efficient degradation mechanisms are in place.
Integration of this compound into Cellular Signaling Cascades
This compound's role extends to influencing cellular signaling cascades, particularly those involving protein kinases. While research on the direct involvement of this compound in all major signaling pathways is ongoing, studies have revealed interactions with key cascades that regulate cell growth, differentiation, and survival.
Crosstalk with Protein Kinase Pathways
Evidence suggests that this compound can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Overexpression of Cystatin A has been shown to suppress cell growth in human lung cancer cells, and this effect is associated with the inhibition of both the MAPK and Akt signaling pathways. Specifically, increased expression of Cystatin A led to a reduction in the phosphorylation levels of key components of these pathways, including phosphorylated AKT, phosphorylated ERK1/2, and phosphorylated p38.
Further research indicates that Cystatin A overexpression can prevent epithelial-to-mesenchymal transition (EMT) induced by TGF-β1, and this preventive effect is mediated through the modulation of the MAPK pathway. This involved a observed decrease in the activity of ERK1/2 in cells overexpressing Cystatin A.
While studies on other cystatins, such as Cystatin C and parasite-derived cystatins, have demonstrated modulation of ERK, p38, JNK, and PI3K/Akt pathways, the direct impact of this compound appears to be primarily linked to the inhibition of MAPK (ERK and p38) and Akt signaling based on current findings. It is important to note that while protein kinase C-alpha can influence CSTA gene expression researchgate.netuni-freiburg.de, this represents a regulatory input on this compound rather than its direct integration as a signaling component within the PKC cascade.
Involvement in G-Protein Coupled Receptor Signaling
Based on the available search results, there is no direct information specifically detailing the involvement of this compound in G-Protein Coupled Receptor (GPCR) signaling pathways. While GPCRs are known to activate various downstream cascades, including some MAPK pathways that are influenced by this compound, a direct role for this compound as a component or modulator of GPCR signaling itself has not been identified in the provided literature.
Interaction with Nuclear Receptor Pathways
While the search results indicate that other members of the cystatin superfamily, particularly type 2 cystatins like Cystatin SN (CST1), can interact with or regulate nuclear receptor pathways such as the Estrogen Receptor alpha (ERα)/PI3K/AKT loop, and that Estrogen Receptor beta (ERβ) can induce the expression of certain cystatins, there is no direct evidence presented in the search results demonstrating an interaction or involvement of this compound specifically with nuclear receptor pathways.
Feedback Loops and Modulatory Mechanisms Governing this compound Function
The regulation of this compound function involves feedback loops and various modulatory mechanisms that help maintain cellular homeostasis and fine-tune its activity. The rapid uptake and subsequent degradation of this compound by kidney lysosomes after forming a complex with cathepsin H suggests a potential regulatory feedback loop. In this proposed mechanism, this compound may temporarily inhibit lysosomal proteinases, and its subsequent degradation allows for the resumption of normal proteinase activity. This intrinsic clearance mechanism serves to control the duration and intensity of this compound's inhibitory effect within the lysosomal compartment.
Although specific feedback loops directly involving this compound with signaling pathways are not explicitly detailed in the search results, insights from studies on related cystatins suggest potential mechanisms. For instance, Cystatin C has been identified as an antagonist of the TGF-beta receptor, establishing a feedback loop that inhibits TGF-beta signaling. This highlights the capacity of cystatins to directly interact with growth factor receptors and modulate their downstream signaling, potentially forming negative feedback mechanisms. Similarly, the modulation of Cystatin C expression by cytokines like IL-10 and TGF-β through transcription factors such as IRF-8 exemplifies another type of feedback loop where signaling molecules influence cystatin expression levels.
Advanced Methodologies and Research Models for Cystatin Alpha Studies
In vitro Cellular and Tissue Culture Systems
In vitro models provide a controlled environment to study the direct effects of cystatin alpha at the cellular level, allowing for detailed analysis of molecular pathways and interactions without the complexity of a whole organism.
Primary Cell Cultures and Immortalized Cell Lines (e.g., Keratinocytes, Macrophages, Fibroblasts)
Primary cell cultures and immortalized cell lines are fundamental tools for studying this compound's function in specific cell types. Keratinocytes, the primary cells of the epidermis, are particularly relevant as this compound (Stefin A) is highly expressed in skin epithelia, emphasizing its significant role in cutaneous biology. nih.gov Studies using keratinocytes have explored this compound's involvement in skin barrier formation and inflammatory responses. For instance, cystatin has been found to protect the skin barrier from allergic reactions, such as atopic dermatitis. nih.gov Inhibition of proteolytic activity of major mite allergens by cystatin blocked the upregulation of IL-8 and granulocyte-macrophage colony stimulating factor (GM-CSF) release from keratinocytes stimulated with these allergens. nih.gov
Macrophages, key players in the immune system, are also utilized to investigate this compound's role in inflammation and immune modulation. Research indicates that cystatin C, a related cystatin, can regulate host immune responses via these cells. nih.gov It has been observed to inhibit phagocytosis of granulocytes and macrophages and increase nitric oxide synthesis in mouse peritoneal macrophages. nih.gov Furthermore, the interaction between cystatin C and cysteine protease can release a bioactive peptide that inhibits phagocytosis and oxidative burst in eosinophils and monocytes. nih.gov Treatment of resident mouse peritoneal macrophages in vitro with lipopolysaccharide (LPS) or pro-inflammatory IFN-γ can down-regulate cystatin C secretion. nih.gov Conversely, cystatin C induced early and transient expression of activation markers on macrophages, including upregulated MHC-II, CD40, CD80, and CD86. nih.gov
Fibroblasts, crucial for extracellular matrix production and tissue repair, are studied in conjunction with this compound, particularly in the context of skin and connective tissue disorders. frontiersin.orgmdpi.com Studies involving fibroblast-like and macrophage-like cells from synovial tissues in rheumatoid arthritis have shown positive staining for cystatin C, indicating its production by these cell types in inflammatory conditions. nih.gov The interplay between keratinocytes and fibroblasts is also investigated to understand how this compound might mediate their communication and influence processes like wound healing and fibrosis. frontiersin.org
Three-Dimensional Culture Systems and Organoid Models
Three-dimensional (3D) culture systems and organoid models represent a significant advancement over traditional two-dimensional cultures, offering a more physiologically relevant microenvironment that better mimics in vivo tissue structure and function. nih.govfrontiersin.orgmedchemexpress.com These models allow for the study of cell-cell and cell-matrix interactions in a more complex and realistic setting. nih.gov While the provided snippets specifically mention kidney and brain organoids in the context of cystatin C nih.govfrontiersin.orgresearchgate.net, the principles apply to studying this compound in tissues where it is highly expressed, such as the skin. nih.gov
Organoids, derived from stem cells or primary tissues, can self-organize into 3D structures that recapitulate key features of the original organ. frontiersin.orgmedchemexpress.com This makes them valuable for modeling tissue development, disease progression, and evaluating therapeutic interventions. medchemexpress.com For this compound research, 3D skin models or organoids could provide a more accurate representation of its role in epidermal differentiation, barrier function, and interactions with other skin cell types compared to 2D cultures. ru.nl Studies using organoids have been successfully applied to investigate various biological processes and diseases, bridging the gap between cell lines and in vivo models. medchemexpress.com
In vivo Animal Models for Dissecting this compound Function
In vivo animal models are indispensable for understanding the systemic effects of this compound, its role in complex physiological processes, and its involvement in the pathogenesis of diseases.
Genetically Modified Organisms (e.g., Knockout, Transgenic Models)
Genetically modified organisms, particularly knockout and transgenic models, are powerful tools for elucidating the in vivo function of this compound. Knockout models, where the gene encoding this compound is inactivated, allow researchers to observe the consequences of its absence. Studies using cystatin C knockout mice, for example, have provided insights into its roles in neurodegeneration, retinal inflammation, and permeability. archivesofmedicalscience.comnih.gov Loss of cystatin C in these models exacerbated vascular damage and increased vascular leakage in the retina. nih.gov Cystatin C knockout mice also showed decreased basic levels of cystatin C in the subgranular zone of the dentate gyrus of the hippocampus, highlighting its role in neurogenesis. archivesofmedicalscience.com
Transgenic models, where an organism expresses a foreign gene or overexpresses an endogenous gene, are used to study the effects of increased this compound levels or the expression of modified versions of the protein. Transgenic mouse models overexpressing human alpha-synuclein (B15492655), used to study multiple system atrophy and Parkinson's disease, have been utilized to investigate the role of cystatin C in neurodegeneration. nih.govicgbio.runih.govresearchgate.netfrontiersin.org In these models, oligodendrocyte-derived cystatin C was found to trigger neuronal alpha-synuclein accumulation and degeneration. nih.gov Overexpression of human cystatin C in the brains of APP transgenic mice reduced beta-amyloid deposition and inhibited plaque formation. archivesofmedicalscience.com Transgenic chickens expressing human cystatin C have also been generated as a bioreactor system for producing the protein. mdpi.com
Pharmacological and Pathological Perturbation Models
Pharmacological and pathological perturbation models involve inducing specific physiological or pathological conditions in animals to study how this compound expression or activity is affected and how it influences the disease process. These models can involve administering drugs, toxins, or inducing injuries or diseases that mimic human conditions.
Studies on cystatin C have utilized models of renal damage, such as ischemia-reperfusion injury and nephrectomy in mice, demonstrating that serum cystatin C is a reliable and sensitive marker for renal function in these models. researchgate.net Pathological conditions like multiple system atrophy and Alzheimer's disease are modeled in animals to investigate the involvement of cystatin C in neurodegenerative processes. archivesofmedicalscience.comnih.govfrontiersin.org For instance, transgenic mouse models are used to recreate the pathology of Alzheimer's disease, and the effects of interventions, including the administration of ovocystatin (chicken egg white cystatin), on cognitive function and amyloid deposition are studied. archivesofmedicalscience.com Inflammation is another key area, with models of colitis used to assess the therapeutic potential of parasite-derived cystatin in reducing inflammation and pathology. mdpi.com
Comparative Studies across Different Species Models (e.g., Parasitic Models)
Comparative studies across different species models, including parasitic models, provide valuable evolutionary and functional insights into the cystatin superfamily. Examining cystatins in parasites helps understand their roles in host-parasite interactions and immune evasion. asm.orgmdpi.comnih.gov Parasitic nematodes, for example, secrete cystatins that modulate host immune responses, contributing to parasite survival. plos.orgasm.org Filarial cystatin is considered a major pathogenicity factor due to its immunosuppressive activity. asm.org
High-Throughput Omics Technologies in this compound Research
High-throughput omics technologies, including proteomics, transcriptomics, epigenomics, and metabolomics, provide comprehensive approaches to study biological systems at a global level. These methodologies are increasingly applied in this compound research to understand its interactions, gene regulation, and functional pathways.
Proteomics Approaches for Interaction Partner Identification and Post-Translational Modifications
Proteomics, particularly mass spectrometry-based techniques, is a powerful tool for identifying proteins that interact with this compound and for characterizing its post-translational modifications (PTMs). PTMs can significantly alter protein function, localization, and interactions nih.govwikipedia.org. By studying the PTMs of this compound, researchers can gain insights into how its activity and roles are regulated within the cell.
Mass spectrometry allows for the global profiling of PTMs in biological proteomes spandidos-publications.com. Strategies involve using modified peptides or proteins as bait to pull down or immunoprecipitate non-covalently bound interaction partners from complex cellular environments, followed by their identification using mass spectrometry nih.gov. PTM-specific interactors can be identified by comparing enrichment levels when using protein probes with or without the specific modification nih.gov. For example, studies using chemical cross-linking combined with mass spectrometry have identified cross-linked peptides containing in vivo PTMs, highlighting the importance of these modifications in regulating protein topology and interactions nih.gov.
Metabolomics for Functional Pathway Analysis
Metabolomics involves the comprehensive study of metabolites within a biological system. While not as extensively cited in the provided search results specifically for this compound as proteomics and transcriptomics, metabolomics can be used to understand the functional pathways associated with this compound activity or altered levels. Changes in metabolite concentrations can reflect impaired biological processes or indicate involvement in specific metabolic pathways nih.gov.
Metabolomic analysis, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify significantly altered metabolites in different conditions mdpi.comfrontiersin.org. Pathway analysis of these differential metabolites can reveal affected metabolic pathways mdpi.com. For instance, studies combining transcriptomics and metabolomics have been used to analyze the pathogenesis of certain conditions at both transcriptional and metabolic levels, identifying differential genes and metabolites and revealing affected pathways through joint pathway analysis mdpi.com. While direct studies linking this compound specifically to comprehensive metabolomic analyses are not prominently featured in the provided results, this technology holds potential for exploring the downstream metabolic consequences of altered this compound expression or function and identifying associated functional pathways.
Biophysical and Structural Characterization Techniques
Understanding the three-dimensional structure and biophysical properties of this compound is essential for elucidating its function and interactions. Various techniques are employed for this purpose.
X-ray Crystallography and Cryo-Electron Microscopy
X-ray crystallography and cryo-electron microscopy (cryo-EM) are two primary techniques used to determine the 3D structures of biological macromolecules, including proteins cancer.govjeolusa.commdpi.com. X-ray crystallography typically provides atomic-level resolution by analyzing the diffraction pattern of X-rays passing through a crystallized sample jeolusa.commdpi.comcreative-biostructure.com. It is a powerful method for visualizing the precise arrangement of atoms and understanding molecular interactions creative-biostructure.com.
Cryo-EM, on the other hand, does not require crystallization and involves flash-freezing samples to capture molecules in a near-native state jeolusa.com. Electron beams are passed through the frozen samples, and 2D projections are computationally assembled into a 3D map jeolusa.com. Cryo-EM is particularly useful for studying large, flexible macromolecular complexes that are difficult to crystallize jeolusa.comcreative-biostructure.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital technique for studying the structure, dynamics, and interactions of proteins in solution creative-biostructure.comnih.govmdpi.com. Unlike X-ray crystallography, which requires crystals, or cryo-EM, which often studies molecules in a frozen state, NMR allows for the analysis of proteins in a more native-like environment creative-biostructure.com.
NMR can provide insights into protein folding, dynamics, and the identification of interaction sites nih.govmdpi.com. For example, multidimensional NMR spectroscopy has been used to determine the structures of cystatin A variants and study the effects of mutations on alpha-helix conformation nih.gov. NMR techniques can also be used to determine protein fragments responsible for interactions and monitor structural and dynamic aspects of protein interactions with other molecules, such as phospholipids (B1166683) mdpi.comnih.gov. Studies on human cystatin C have utilized NMR to investigate its interaction with cell membrane mimetics and analyze structural and dynamic changes mdpi.comnih.gov. NMR experiments can reveal changes in signal intensities and linewidths, suggesting involvement of specific residues in binding interactions researchgate.net.
The combination of NMR with other techniques like circular dichroism spectroscopy and molecular dynamics simulations provides a more comprehensive understanding of this compound's behavior and interactions researchgate.netnih.gov.
| Technique | Application Area | Key Information Provided |
| Proteomics (Mass Spectrometry) | Interaction Partner Identification, PTM Analysis | Identification of interacting proteins, types and sites of PTMs |
| Transcriptomics | Gene Regulation Studies | Gene expression levels, differential expression profiles |
| Epigenomics | Gene Regulation Studies (Epigenetic Mechanisms) | DNA methylation patterns, histone modifications |
| Metabolomics | Functional Pathway Analysis | Identification of altered metabolites, affected pathways |
| X-ray Crystallography | 3D Structure Determination | Atomic-resolution structure, molecular interactions |
| Cryo-Electron Microscopy | 3D Structure Determination (especially large complexes) | Overall 3D map, structure of complexes |
| NMR Spectroscopy | Structure, Dynamics, and Interaction Studies (solution) | Solution structure, protein dynamics, interaction sites |
Advanced Microscopy Techniques (e.g., TEM, AFM)
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are employed to visualize this compound, particularly in the context of its aggregation and interaction with other structures. TEM has been used to study the aggregates of cystatin purified from caprine brain, examining changes upon the addition of sugars. researchgate.net These techniques are also crucial for identifying amyloid fibrils formed by cystatin variants, such as human cystatin C, and for providing structural parameters of oligomers. whiterose.ac.uknih.govresearchgate.net For instance, TEM and AFM measurements, combined with molecular dynamics simulations, have been used to define a structural model for stable human cystatin C oligomers, proposing a doughnut-like dodecamer structure with specific dimensions (height of about 2 nm, outer diameter of 16–24 nm). nih.govresearchgate.net
Biosensor-Based Assays for Binding Kinetics (e.g., SPR, ITC)
Biosensor-based assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are powerful tools for characterizing the binding kinetics and thermodynamics of this compound interactions with its targets, primarily cysteine proteases. SPR measures the change in mass near a sensor surface as molecules bind, providing real-time data on association and dissociation rates, and allowing for the determination of binding affinities (KD). toray-research.co.jpnsf.govmdpi.com ITC, on the other hand, measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), in addition to affinity (KD). toray-research.co.jpbiorxiv.org While the search results did not provide specific SPR or ITC data directly for this compound (CSTA), these techniques are routinely applied to study the interactions of other cystatins with their binding partners, illustrating their relevance for this compound research. For instance, ITC has been used to study the binding stoichiometry of cystatin-papain interactions. researchgate.net These methods are essential for understanding the molecular details of how this compound inhibits proteases and interacts with other molecules.
Computational Biology and Bioinformatics Approaches
Network Analysis of Protein-Protein Interactions
Network analysis is used to understand the broader biological context of this compound by mapping its interactions with other proteins within a system. Protein-protein interaction (PPI) networks can be constructed using experimental data or computational predictions (e.g., using databases like STRING and GeneMANIA) to identify proteins that physically interact with or are functionally related to this compound. researchgate.netgeneticsmr.orgbioinformation.netresearchgate.net This analysis can reveal potential pathways and biological processes in which this compound is involved. For instance, network analysis of the cystatin gene family has indicated associations with immune proteins. researchgate.net Studies in specific contexts, such as osteoarthritis or diabetes, have also included this compound (CSTA) in PPI networks to explore its role in disease pathogenesis and its interactions with other relevant proteins. geneticsmr.orgbioinformation.netresearchgate.net While some studies focus on other cystatins like cystatin B, the principles of PPI network analysis are applicable to this compound to understand its functional partnerships. nih.gov
Predictive Modeling of this compound Function and Regulation
Predictive modeling approaches utilize various data sources and computational techniques to forecast the function, regulation, and potential roles of this compound in biological processes and diseases. These models can integrate genetic data, protein expression profiles, and interaction data to build predictive frameworks. For example, genome-wide association studies and structural equation modeling have been used to determine the genetics of cystatin C production, identifying loci associated with its regulation. medrxiv.org While this example pertains to cystatin C, similar approaches can be applied to this compound to predict factors influencing its expression and levels. Predictive modeling can also involve analyzing biological pathways and functional enrichment based on interaction networks to infer the biological roles of this compound. researchgate.netgeneticsmr.orgbioinformation.net Furthermore, serum levels of cystatin C have been investigated for their predictive value as biomarkers for conditions like rapid kidney function decline and cardiovascular outcomes, demonstrating the application of predictive modeling in assessing the clinical significance of cystatins. ahajournals.orgamegroups.cnnih.gov These approaches contribute to formulating hypotheses about this compound's involvement in various physiological and pathological states, guiding future experimental research.
Future Directions and Emerging Research Frontiers in Cystatin Alpha Biology
Elucidating Unexplored Functional Roles and Novel Regulatory Pathways
Future research should focus on uncovering the full spectrum of cystatin alpha's biological activities beyond its canonical role as a cysteine protease inhibitor. While its involvement in regulating lysosomal cysteine proteases and influencing protein degradation pathways has been noted, further detailed investigation is needed. Studies have shown that introducing this compound into the bloodstream leads to its rapid uptake by kidney lysosomes, where it interacts with cathepsin H, initially decreasing its activity vulcanchem.com. This suggests a regulatory function in lysosomal protein degradation, but the precise mechanisms and the extent of its influence on various degradation pathways warrant deeper exploration vulcanchem.com.
Furthermore, the potential for non-inhibitory functions of this compound, similar to those discovered for other cystatin family members, represents a promising research direction vulcanchem.com. The cystatin superfamily has been found to be associated with a multitude of cellular and physiological functions beyond protease inhibition, including immunomodulation, cell survival, signaling, proliferation, and differentiation researchgate.net. Investigating whether this compound participates in such processes through mechanisms independent of protease binding would significantly broaden our understanding of its biological significance.
Exploring novel regulatory pathways controlling this compound expression and activity is also crucial vulcanchem.com. This could involve identifying transcription factors, microRNAs, and post-translational modifications that influence its synthesis, stability, and localization. For instance, studies on other cystatins have revealed regulation by factors like TGF-β and epigenetic mechanisms involving CpG islands researchgate.net. Such regulatory insights could provide targets for modulating this compound levels or activity in various physiological and pathological contexts.
Development of Advanced Computational Models for Predicting Complex this compound Behavior
Computational modeling plays an increasingly important role in understanding protein behavior and predicting the effects of structural changes or interactions. Developing advanced computational models for this compound can provide valuable insights into its complex behavior, including its interactions with target proteases, its potential for oligomerization, and the impact of post-translational modifications.
Molecular dynamics simulations, for instance, have been used to investigate the behavior of other cystatins, such as human cystatin C, shedding light on mechanisms like domain swapping and aggregation researchgate.netmdpi.com. Applying these techniques to this compound can help predict conformational changes upon binding to different target enzymes or other interacting partners vulcanchem.com. Computational models can also help identify potential aggregation-prone regions or "hot-spots" within the this compound sequence researchgate.net.
Furthermore, computational approaches can be used to model the kinetics and thermodynamics of this compound interactions with its targets and to predict the effects of mutations on its inhibitory activity or other functions. This can guide experimental design and help prioritize specific residues or regions for mutagenesis studies. In silico simulations can increase our understanding of protein processes and predict the first steps during events like amyloid formation, which has been studied for amyloidogenic proteins including human cystatin C researchgate.net.
Computational models can also assist in predicting the impact of this compound modulation on broader cellular networks identified through systems biology approaches (Section 7.2). This can involve developing agent-based models or network models to simulate the effects of altered this compound levels or activity on downstream pathways and cellular phenotypes.
Investigation of Evolutionary Conservation and Divergence of this compound Function across Organisms
Studying the evolutionary history of this compound across diverse organisms can provide insights into the conservation of its core functions and the divergence of novel roles. Phylogenetic analysis of cystatin gene families in various species, including plants and metazoans, has revealed both high evolutionary conservation of core motifs and structural features, as well as functional divergence peerj.comfrontiersin.orgmdpi.comnih.gov.
Comparing the sequence, structure, and function of this compound orthologs in different species can highlight critically conserved residues or domains essential for its fundamental inhibitory activity. Conversely, identifying regions or motifs that have diverged in specific lineages can suggest the evolution of novel functions or adaptations. For example, differences in motif distribution in plant cystatins have indicated that the functions of these genes might have diverged during evolution frontiersin.org.
Investigating this compound in early-emerging metazoans or other less-studied organisms can reveal ancestral functions and shed light on how its roles have evolved in more complex organisms nih.gov. Studies on parasitic organisms have shown that parasite-derived cystatins can have immunomodulatory properties, highlighting the diverse functional adaptations within the cystatin superfamily researchgate.netmdpi.com.
Understanding the evolutionary pressures that have shaped this compound function can provide clues about its biological importance in different physiological contexts and its potential involvement in host-pathogen interactions or environmental adaptations.
Strategies for Modulating this compound Pathways for Basic Research Insights into Disease Mechanisms
Developing strategies to specifically modulate this compound levels or activity is crucial for dissecting its roles in basic biological processes and its contribution to disease mechanisms. These strategies can range from genetic approaches to pharmacological interventions.
Genetic modulation techniques, such as gene knockout, knockdown (e.g., using siRNA or shRNA), or overexpression, can be used in cell lines and animal models to study the consequences of altered this compound expression. This can help determine whether this compound is necessary or sufficient for specific cellular phenotypes or disease processes. For instance, studies using cystatin C null mice have been employed to investigate its role in tumor progression nih.gov.
Pharmacological approaches could involve developing small molecule inhibitors or activators that specifically target this compound or the proteases it regulates. While this compound is an inhibitor itself, modulating its interaction with specific proteases or influencing its non-inhibitory functions could have therapeutic implications. Research into peptide-based inhibitors of acid ceramidase, inspired by a cystatin (cystatin SA), demonstrates the potential for developing targeted modulators based on cystatin interactions nih.gov.
Furthermore, strategies to influence the regulatory pathways identified in Section 7.1 could be employed to indirectly modulate this compound. This could involve targeting transcription factors or signaling molecules that control its expression.
By employing these modulation strategies in relevant experimental models, researchers can gain deeper insights into the specific roles of this compound in various diseases, including skin disorders and cancer, where its involvement has been suggested vulcanchem.com. Understanding how modulating this compound pathways impacts disease progression or severity can pave the way for potential therapeutic interventions in the future.
Q & A
Basic: What experimental models are validated for studying cystatin alpha's physiological roles?
Methodological Answer:
In vitro models (e.g., immortalized cell lines like HEK293 or primary cells) are suitable for mechanistic studies of this compound's interaction with proteases or cellular pathways . For in vivo studies, knockout mouse models or transgenic organisms allow analysis of systemic effects, while tissue-specific overexpression models can isolate organ-level functions. Ensure model selection aligns with research objectives (e.g., cancer biology vs. renal pathophysiology) and validate findings using orthogonal methods like immunohistochemistry or RNA interference .
Basic: Which quantification methods are reliable for measuring this compound in biological samples?
Methodological Answer:
Validated methods include:
- ELISA : Ensure proper sample dilution (e.g., 1:10 for serum) to avoid matrix effects and use kits with cross-reactivity validated for this compound .
- Western Blot : Use antibodies with confirmed specificity (e.g., recombinant protein controls) and normalize to housekeeping proteins like β-actin .
- Mass Spectrometry : Employ targeted proteomics (e.g., SRM/MRM) with stable isotope-labeled peptides for absolute quantification .
Pre-analytical factors (e.g., freeze-thaw cycles, anticoagulants) must be standardized to minimize variability .
Advanced: How can researchers resolve contradictory findings on this compound's role in disease mechanisms?
Methodological Answer:
Contradictions often arise from:
- Heterogeneous cohorts : Stratify data by demographics (e.g., age, comorbidities) or disease stages .
- Assay variability : Compare methodologies (e.g., ELISA vs. immunoturbidimetry) and validate with blinded replicates .
- Context-dependent roles : Use multi-omics integration (e.g., transcriptomics + proteomics) to identify upstream/downstream regulators .
Meta-analyses of published datasets (e.g., GEO, PRIDE) can reconcile discrepancies by applying fixed/random-effects models .
Advanced: What statistical frameworks are optimal for correlating this compound levels with clinical outcomes?
Methodological Answer:
- Multivariate Regression : Adjust for confounders (e.g., creatinine for renal studies) using Cox proportional hazards models for survival analysis .
- Reliability Testing : Calculate Cronbach’s alpha (>0.7 acceptable) for multi-item scales (e.g., biomarker panels) to ensure internal consistency .
- Machine Learning : Apply LASSO regression or random forests to identify this compound’s predictive value in high-dimensional datasets .
Report confidence intervals and effect sizes to contextualize clinical relevance .
Advanced: How can assay protocols for this compound be optimized to reduce inter-laboratory variability?
Methodological Answer:
- Standardization : Adopt reference materials (e.g., WHO-certified standards) and harmonize pre-analytical steps (e.g., centrifugation speed, storage temperature) .
- Technical Replicates : Run triplicate measurements and exclude outliers using Grubbs’ test .
- Inter-Lab Collaborations : Participate in proficiency testing programs and share SOPs via platforms like protocols.io .
Document limitations (e.g., lower detection limits, cross-reactivity) transparently in publications .
Advanced: What strategies are effective for integrating this compound data with multi-omics datasets?
Methodological Answer:
- Pathway Enrichment : Use tools like STRING or KEGG to map this compound interactions onto protease networks .
- Temporal Analysis : Apply longitudinal mixed-effects models to track dynamic changes in this compound alongside metabolomic/lipidomic shifts .
- Data Warehousing : Store raw spectra (ProteomeXchange) and processed data (Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Validate hypotheses using CRISPR/Cas9-edited cell lines or patient-derived organoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
